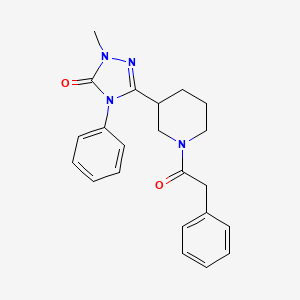![molecular formula C19H24N4O4S B14962333 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a triazine ring, a benzenesulfonamide group, and a dimethoxyphenyl ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the triazine ring with a dimethoxyphenyl ethyl halide in the presence of a base.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl ethyl side chain, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the benzenesulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones, phenols, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional groups.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as a precursor or intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
相似化合物的比较
Similar Compounds
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinan-2-ylidene}benzenesulfonamide: This compound is structurally similar but differs in the degree of saturation of the triazine ring.
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazin-2-yl}benzenesulfonamide: Another similar compound with slight variations in the triazine ring structure.
Uniqueness
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H24N4O4S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H24N4O4S/c1-26-17-9-8-15(12-18(17)27-2)10-11-23-13-20-19(21-14-23)22-28(24,25)16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H2,20,21,22) |
InChI 键 |
VWTGZDWXCDVZSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B14962254.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962259.png)
![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![(2E)-3-(4-methylphenyl)-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B14962268.png)




![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)


